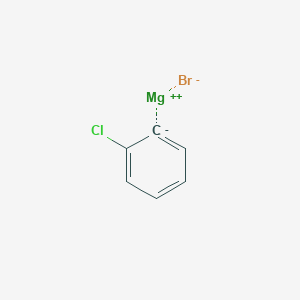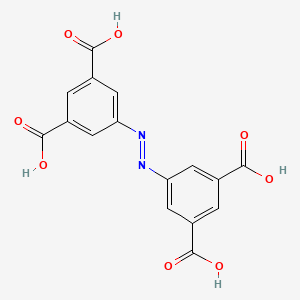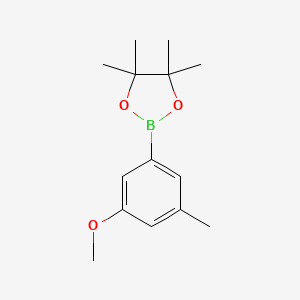
2-Chlorophenylmagnesium bromide
Descripción general
Descripción
2-Chlorophenylmagnesium bromide is a compound with the empirical formula C6H4BrClMg . It is a Grignard reagent, which are a class of organometallic compounds commonly used in organic synthesis .
Synthesis Analysis
The synthesis of 2-Chlorophenylmagnesium bromide can be achieved through the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent . This is followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate to obtain 1-(2-chlorophenyl)-cyclohexene .Molecular Structure Analysis
The molecular weight of 2-Chlorophenylmagnesium bromide is 215.76 . The molecular formula is C6H4BrClMg .Chemical Reactions Analysis
In the synthesis of ketamine, an important step involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide. This is followed by dehydration with an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate .Aplicaciones Científicas De Investigación
Synthesis of Central Nervous System Stimulants
2-Chlorophenylmagnesium bromide is utilized in synthesizing central nervous system stimulants. For instance, its reaction with 2-benzylidene-3-quinuclidinone yields diastereoisomers, which, upon selective reduction, show CNS stimulant properties, related both qualitatively and quantitatively to methylphenidate (Warawa & Mueller, 1975).
Reactions with Succinic Anhydride
In chemical synthesis, arylmagnesium halides like 2-Chlorophenylmagnesium bromide are used to react with succinic anhydride. This reaction produces various compounds, including diketones and lactones, demonstrating the versatility of this reagent in organic synthesis (Rahman & Nur, 1995).
Synthesis of Flav-2-enes
The compound is also critical in the synthesis of 2-phenyl-4H-1-benzopyrans (flav-2-enes). When reacted with cinnamaldehyde, it leads to the production of flav-2-enes under specific conditions, contributing significantly to the field of organic chemistry (Casiraghi, Casnati, & Salerno, 1971).
Arylation Reactions
2-Chlorophenylmagnesium bromide is also used in arylation reactions. For instance, its reaction with N-dichlorophosphoryl-P-trichlorophosphazene leads to the formation of pentaaryl phosphazenes, a process studied to understand the structure and reactivity of these compounds (Arslan, Aslan, & Öztürk, 2003).
Grignard Reactions on Pentachloropyridine 1-Oxide
Another application is in Grignard reactions on pentachloropyridine 1-oxide, where it assists in producing various pyridine derivatives, highlighting its utility in creating complex organic molecules (Binns & Suschitzky, 1971).
Safety And Hazards
2-Chlorophenylmagnesium bromide is extremely flammable and in contact with water, it releases flammable gases which may ignite spontaneously . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause drowsiness or dizziness .
Relevant Papers The paper “Synthesis of ketamine from a nontoxic procedure: a new and efficient route” discusses the use of 2-Chlorophenylmagnesium bromide in the synthesis of ketamine . Another paper titled “Synthesis of Cocaine analogs from Arecoline” also mentions the use of 4-Chlorophenylmagnesium Bromide, a similar compound, in the synthesis of cocaine analogs .
Propiedades
IUPAC Name |
magnesium;chlorobenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQNNAZNZDJEDX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylmagnesium bromide | |
CAS RN |
36692-27-0 | |
| Record name | 2-Chlorophenylmagnesiumbromide, 0.5M in 2-Methyltetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)





![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)

![3-[(4-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132338.png)



![1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B3132375.png)
![Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B3132377.png)